N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
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Overview
Description
N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves multiple steps, including the formation of diaryl ethers, nitro compounds, and pyrazoloquinazolines. Common synthetic methods include:
Ullmann-type reactions: These involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: These reactions use palladium catalytic systems to couple aryl halides.
Chan–Lam cross-couplings: These involve the coupling of phenols with arylboronic acids catalyzed by copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include continuous flow synthesis and the use of advanced catalytic systems to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects . The exact molecular pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: A compound with a similar structural framework.
Uniqueness
N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C29H20F3N5O4 |
---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
N-[3-(3-methylphenoxy)-5-nitrophenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C29H20F3N5O4/c1-16-5-4-7-20(11-16)41-21-13-18(12-19(14-21)37(39)40)33-28(38)24-15-25-34-26-22-8-3-2-6-17(22)9-10-23(26)27(29(30,31)32)36(25)35-24/h2-8,11-15H,9-10H2,1H3,(H,33,38) |
InChI Key |
CZGIELYKUADGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=C3)N=C5C(=C4C(F)(F)F)CCC6=CC=CC=C65 |
Origin of Product |
United States |
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